molecular formula C10H11N3O3 B13683617 2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid

2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13683617
M. Wt: 221.21 g/mol
InChI Key: IXRKEUPAPHZZIH-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid is a complex organic compound with a unique structure that combines a pyrazole ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolyl derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties and reactivity.

    Oxazole derivatives: These compounds share the oxazole ring structure and may have similar applications in chemistry and biology.

Uniqueness

2-(1,3-Dimethyl-5-pyrazolyl)-5-methyloxazole-4-carboxylic Acid is unique due to its combination of both pyrazole and oxazole rings, which imparts distinct chemical properties and potential applications. This dual-ring structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5-4-7(13(3)12-5)9-11-8(10(14)15)6(2)16-9/h4H,1-3H3,(H,14,15)

InChI Key

IXRKEUPAPHZZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NC(=C(O2)C)C(=O)O)C

Origin of Product

United States

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